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Compound Name: 1,2-Dimethyl-13C2-benzene

Cat. No.: B039081 Get Quote

Executive Summary
This technical guide provides a comprehensive overview of 1,2-Dimethyl-¹³C₂-benzene, an

isotopically labeled analog of o-xylene. The incorporation of two ¹³C atoms into the methyl

groups makes this molecule an invaluable tool in analytical chemistry, environmental science,

and metabolic research. This document delves into its fundamental chemical properties,

spectroscopic characteristics, synthesis, and key applications, with a focus on its role as an

internal standard in quantitative mass spectrometry and as a tracer in metabolic studies. The

content herein is structured to provide not only technical data but also the scientific rationale

behind its use, empowering researchers to effectively integrate this compound into their

experimental designs.

Molecular Structure and Identification
1,2-Dimethyl-¹³C₂-benzene is an aromatic hydrocarbon in which the two carbon atoms of the

methyl groups attached to the benzene ring are the heavy isotope ¹³C. This substitution is

foundational to its utility, as it imparts a distinct mass signature without significantly altering its

chemical behavior or chromatographic retention time compared to its unlabeled counterpart, o-

xylene.

Nomenclature and Identifiers:

IUPAC Name: 1,2-di([¹³C]methyl)benzene[1]
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Common Synonyms: o-Xylene-(dimethyl-¹³C₂), O-XYLENE-ALPHA,ALPHA'-¹³C₂, o-Xylene-

α,α'-¹³C₂

CAS Number: 116599-62-3[1]

Molecular Formula: ¹³C₂C₆H₁₀

Molecular Weight: 108.15 g/mol [1]

InChI Key: CTQNGGLPUBDAKN-ZDOIIHCHSA-N[1]

Caption: Structure of 1,2-Dimethyl-¹³C₂-benzene with ¹³C labels.

Physicochemical Properties
Isotopic labeling with ¹³C results in a negligible change in the bulk physicochemical properties

of a molecule. Therefore, the properties of unlabeled 1,2-dimethylbenzene (o-xylene) serve as

an excellent and reliable proxy.

Property Value Source

Appearance Colorless liquid [2]

Odor Aromatic [2]

Boiling Point ~144 °C (at 760 mmHg) Inferred from o-xylene

Melting Point ~ -25 °C Inferred from o-xylene

Density ~0.88 g/mL at 20°C Inferred from o-xylene

Solubility

Insoluble in water; soluble in

organic solvents (e.g., ethanol,

ether, acetone)

Inferred from o-xylene

Vapor Pressure ~7 mmHg at 20°C Inferred from o-xylene

Synthesis and Isotopic Labeling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Dimethyl-13C2-benzene
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Dimethyl-13C2-benzene
https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Dimethyl-13C2-benzene
https://www.airgas.com/msds/019028.pdf
https://www.airgas.com/msds/019028.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


While specific proprietary synthesis methods may vary, a plausible and common strategy for

introducing the ¹³C labels onto the methyl groups involves a Friedel-Crafts alkylation reaction

using a ¹³C-labeled methylating agent.

Conceptual Synthesis Pathway:

Starting Material: Benzene or Toluene.

Labeling Reagent: A ¹³C-labeled methyl halide, such as iodomethane-¹³C (¹³CH₃I) or

bromomethane-¹³C (¹³CH₃Br).

Catalyst: A Lewis acid, such as Aluminum Chloride (AlCl₃) or Iron(III) Bromide (FeBr₃).

Reaction: The Friedel-Crafts alkylation proceeds by reacting benzene with two equivalents of

the ¹³C-labeled methyl halide in the presence of the Lewis acid catalyst. If starting with

toluene, one equivalent is used. The reaction introduces the ¹³C-methyl groups onto the

aromatic ring.

Workup and Purification: The reaction mixture is quenched, typically with water, and the

organic product is extracted. Purification via distillation is necessary to separate the desired

1,2-dimethyl-¹³C₂-benzene from other isomers (1,3- and 1,4-) and any poly-alkylated

byproducts.

Benzene

1,2-Dimethyl-¹³C₂-benzene
+ Isomeric Byproducts

+ 2x ¹³CH₃I
(¹³C-Iodomethane)

Friedel-Crafts
Alkylation

AlCl₃ (Catalyst)

Distillation Purified Product

Click to download full resolution via product page

Caption: Conceptual synthesis of 1,2-Dimethyl-¹³C₂-benzene.
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Spectroscopic Characterization: The Analytical
Fingerprint
The primary value of 1,2-Dimethyl-¹³C₂-benzene lies in its distinct spectroscopic properties,

particularly in mass spectrometry and ¹³C NMR.

Mass Spectrometry (MS)
In mass spectrometry, the two ¹³C atoms increase the mass of the molecular ion by two daltons

compared to unlabeled o-xylene.

Unlabeled o-Xylene (C₈H₁₀): Molecular Ion (M⁺) at m/z 106.

1,2-Dimethyl-¹³C₂-benzene (¹³C₂C₆H₁₀): Molecular Ion (M⁺) at m/z 108.

This +2 mass shift is the cornerstone of its use as an internal standard. It allows the labeled

standard to be distinguished from the unlabeled analyte in a co-injected sample, while ensuring

that any ionization or fragmentation behavior remains virtually identical. The primary

fragmentation pathway for both compounds is the loss of a methyl radical to form a stable

tropylium or benzyl cation, resulting in a prominent fragment ion.

Unlabeled Fragment:m/z 91 (from 106 - 15)

Labeled Fragment:m/z 92 (from 108 - 16, loss of ¹³CH₃) or m/z 93 (from 108 - 15, loss of

¹²CH₃ from rearrangement, less likely but possible).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton spectrum will be very similar to that of o-xylene. However, the protons

on the ¹³C-labeled methyl groups will exhibit coupling to the ¹³C nucleus (¹JCH coupling),

resulting in a doublet for the methyl proton signal instead of a singlet. The coupling constant

is typically around 125-130 Hz.

¹³C NMR: This is the most informative technique. In a standard ¹³C NMR experiment, the

signals corresponding to the two labeled methyl carbons will be exceptionally intense due to

their 99% ¹³C enrichment, compared to the natural abundance of 1.1% for the other carbons.

This provides unambiguous confirmation of the labeling positions.
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Core Applications and Methodologies
The near-identical chemical and physical properties of stable isotope-labeled compounds to

their native counterparts make them the gold standard for two primary applications: quantitative

analysis and metabolic tracing.[3]

Application: Internal Standard for Quantitative Analysis
In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid

Chromatography-Mass Spectrometry (LC-MS), matrix effects can suppress or enhance the

ionization of an analyte, leading to inaccurate quantification.[3] A stable isotope-labeled internal

standard (SIL-IS) co-elutes with the analyte and experiences the same matrix effects.[4] By

measuring the ratio of the analyte to the known concentration of the SIL-IS, these effects are

canceled out, enabling highly accurate and precise quantification.[5][6]

Why ¹³C is Superior to Deuterium (²H): While deuterium-labeled standards are common, they

can sometimes exhibit slight chromatographic separation from the unlabeled analyte due to the

larger relative mass difference between ¹H and ²H.[3] The smaller relative mass difference

between ¹²C and ¹³C ensures near-perfect co-elution, which is critical for robust correction of

matrix effects.[6]

Experimental Protocol: Quantification of o-Xylene in Water by GC-MS

This protocol outlines the use of 1,2-Dimethyl-¹³C₂-benzene as an internal standard for the

quantification of o-xylene in a water sample.

Preparation of Standards:

Prepare a stock solution of 1,2-Dimethyl-¹³C₂-benzene (e.g., 100 µg/mL in methanol).

Prepare a series of calibration standards containing known concentrations of native o-

xylene (e.g., 1, 5, 10, 50, 100 ng/mL) in clean water or a suitable solvent.

Spike each calibration standard and blank with a fixed amount of the internal standard (IS)

stock solution to achieve a constant final concentration (e.g., 20 ng/mL).

Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.researchgate.net/publication/51836122_C-13_Labelled_Internal_Standards_-_a_Solution_to_Minimize_Ion_Suppression_Effects_in_Liquid_Chromatography-Tandem_Mass_Spectrometry_Analyses_of_Drugs_in_Biological_Samples
https://www.researchgate.net/publication/51836122_C-13_Labelled_Internal_Standards_-_a_Solution_to_Minimize_Ion_Suppression_Effects_in_Liquid_Chromatography-Tandem_Mass_Spectrometry_Analyses_of_Drugs_in_Biological_Samples
https://pubmed.ncbi.nlm.nih.gov/22119139/
https://isotope.com/newsletters-the-standard-june-2013-using-13c-labeled-standards-and-id-hrms
https://www.foodriskmanagement.com/wp-content/uploads/2016/10/The-Advantage-of-Fully-Stable-13C-Labeled-Internal.pdf
https://www.researchgate.net/publication/51836122_C-13_Labelled_Internal_Standards_-_a_Solution_to_Minimize_Ion_Suppression_Effects_in_Liquid_Chromatography-Tandem_Mass_Spectrometry_Analyses_of_Drugs_in_Biological_Samples
https://www.foodriskmanagement.com/wp-content/uploads/2016/10/The-Advantage-of-Fully-Stable-13C-Labeled-Internal.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Collect a known volume of the water sample (e.g., 10 mL).

Spike the sample with the same fixed amount of the IS stock solution as used in the

calibration standards.

Perform a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to transfer

the analytes from the aqueous phase to an organic solvent or fiber.

GC-MS Analysis:

Inject an aliquot of the extracted sample or standard into the GC-MS system.

GC Conditions (Typical): Use a capillary column suitable for volatile organic compounds

(e.g., a DB-5ms or equivalent). A typical temperature program might start at 40°C, hold for

2 minutes, then ramp to 200°C at 10°C/min.

MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to

maximize sensitivity and selectivity.

Monitor for o-Xylene:m/z 106 (quantification ion) and m/z 91 (qualifier ion).

Monitor for IS:m/z 108 (quantification ion) and m/z 92 (qualifier ion).

Data Analysis:

Integrate the peak areas for the quantification ions of both the analyte (o-xylene, m/z 106)

and the IS (m/z 108).

Calculate the Response Ratio for each standard: (Area of Analyte) / (Area of IS).

Construct a calibration curve by plotting the Response Ratio against the known

concentration of the analyte for each standard.

Calculate the Response Ratio for the unknown sample and determine its concentration

using the linear regression equation from the calibration curve.
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Caption: Workflow for quantitative analysis using a ¹³C-labeled internal standard.
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Application: Metabolic and Biodegradation Studies
Tracing the metabolic fate of xenobiotics is crucial in drug development and environmental

science. By introducing a ¹³C-labeled compound into a biological system (e.g., cell culture,

animal model, or soil microcosm), researchers can track the incorporation of the ¹³C label into

downstream metabolites.[7][8] This allows for unambiguous pathway elucidation and flux

analysis.

For o-xylene, studies have shown that biodegradation can occur via oxidation of either a methyl

group or the aromatic ring.[9] Using 1,2-Dimethyl-¹³C₂-benzene would allow researchers to:

Identify Metabolites: Any metabolite containing one or both of the original methyl groups will

have a mass 1 or 2 daltons higher than its unlabeled version.

Quantify Transformation Rates: By monitoring the disappearance of the labeled parent

compound and the appearance of labeled metabolites over time, precise degradation

kinetics can be determined.[10]

Safety and Handling
As the chemical properties are nearly identical to o-xylene, 1,2-Dimethyl-¹³C₂-benzene should

be handled with the same precautions.

GHS Hazard Statements:

H226: Flammable liquid and vapor.[1]

H312+H332: Harmful in contact with skin or if inhaled.[1]

H315: Causes skin irritation.[1]

Handling Precautions:

Work in a well-ventilated area or a chemical fume hood.[2]

Keep away from heat, sparks, and open flames.[11]
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Wear appropriate personal protective equipment (PPE), including chemical-resistant

gloves (e.g., nitrile or Viton), safety glasses or goggles, and a lab coat.[2]

Avoid breathing vapors.[12]

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for

flammable liquids.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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